

# Spectroscopic Analysis of 1-Butyl-1-cyclopentanol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Butyl-1-cyclopentanol

Cat. No.: B072229

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This technical guide provides a comprehensive overview of the key spectroscopic data for the tertiary alcohol, **1-Butyl-1-cyclopentanol** (CAS No. 1462-97-1; Molecular Formula: C<sub>9</sub>H<sub>18</sub>O). The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is critical for the structural elucidation, identification, and quality control of this compound in research and development settings.

## Spectroscopic Data Summary

The following sections and tables summarize the essential spectroscopic data for **1-Butyl-1-cyclopentanol**, providing a clear and concise reference for laboratory professionals.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR spectroscopy provides detailed information about the hydrogen environments within the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~1.65 - 1.75	Multiplet	4H	Cyclopentyl CH <sub>2</sub> (alpha to C-O)
~1.50 - 1.60	Multiplet	4H	Cyclopentyl CH <sub>2</sub> (beta to C-O)
~1.40 - 1.50	Multiplet	2H	Butyl CH <sub>2</sub> (alpha to quaternary C)
~1.25 - 1.35	Multiplet	2H	Butyl CH <sub>2</sub>
~1.20	Singlet	1H	OH
~0.90	Triplet	3H	Butyl CH <sub>3</sub>

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>13</sup>C NMR spectroscopy identifies the different carbon environments in the molecule.

Chemical Shift (ppm)	Assignment
~82.5	C-OH (quaternary)
~42.0	Butyl CH <sub>2</sub> (alpha to quaternary C)
~38.0	Cyclopentyl CH <sub>2</sub> (alpha to C-O)
~26.5	Butyl CH <sub>2</sub>
~24.0	Cyclopentyl CH <sub>2</sub> (beta to C-O)
~23.5	Butyl CH <sub>2</sub>
~14.0	Butyl CH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~3400	Strong, Broad	O-H Stretch (Alcohol)
~2950	Strong	C-H Stretch (Aliphatic)
~2870	Strong	C-H Stretch (Aliphatic)
~1465	Medium	C-H Bend (CH <sub>2</sub> )
~1150	Medium	C-O Stretch (Tertiary Alcohol)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Possible Fragment
142	< 5	[M] <sup>+</sup> (Molecular Ion)
124	~10	[M - H <sub>2</sub> O] <sup>+</sup>
99	~20	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> (alpha-cleavage)
85	100 (Base Peak)	[M - C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (alpha-cleavage)
57	~70	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>
43	~50	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are intended as a guide and may be adapted based on the specific instrumentation available.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **1-Butyl-1-cyclopentanol** (approximately 10-20 mg for  $^1\text{H}$  NMR and 50-100 mg for  $^{13}\text{C}$  NMR) is dissolved in a suitable deuterated solvent (e.g., 0.6-0.7 mL of  $\text{CDCl}_3$ ) within a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift calibration (0 ppm).
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., Bruker, Varian) operating at a field strength of 300 MHz or higher is utilized.
- **$^1\text{H}$  NMR Acquisition:** The spectrometer is tuned to the proton frequency. A standard single-pulse experiment is performed. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the low natural abundance of  $^{13}\text{C}$ .
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected using the spectrometer's software. The chemical shifts are referenced to the TMS signal.

## Infrared (IR) Spectroscopy

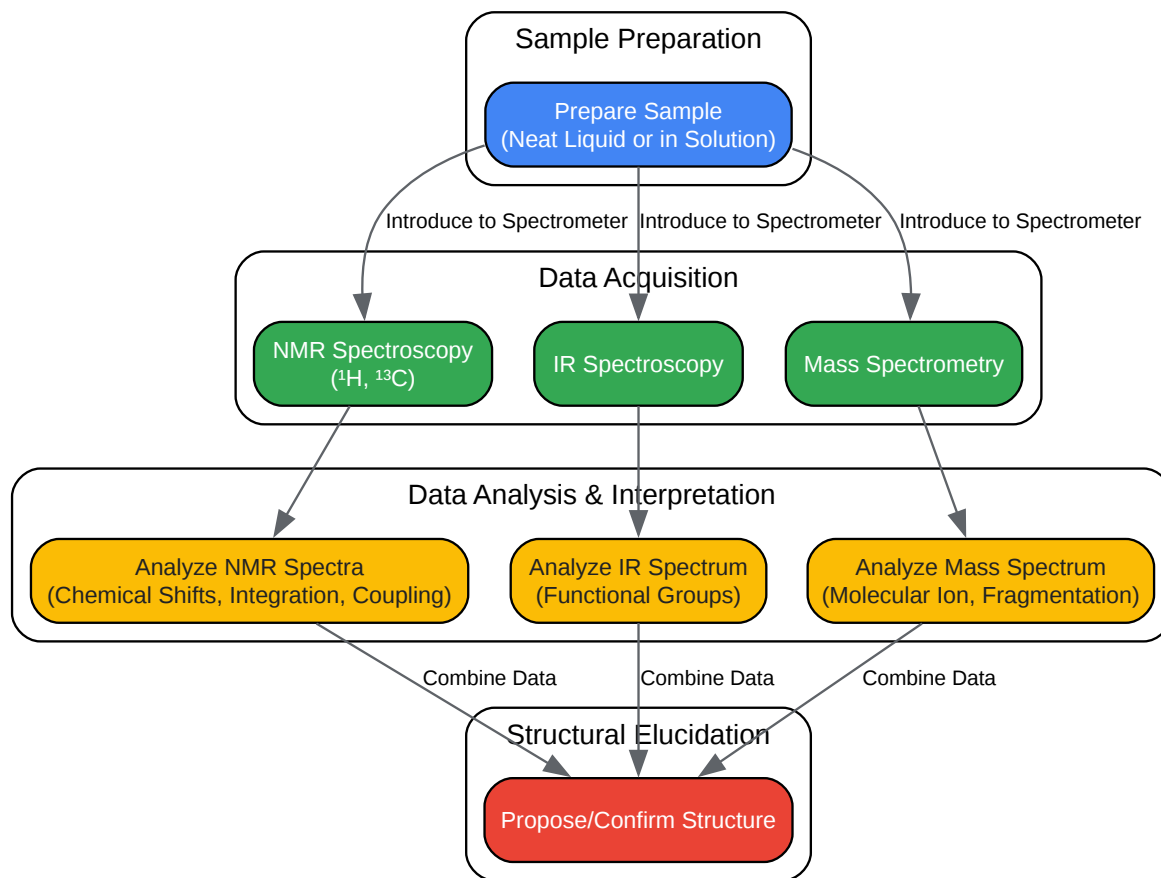
- **Sample Preparation:** As **1-Butyl-1-cyclopentanol** is a liquid at room temperature, the spectrum is conveniently obtained using the neat liquid film method. A single drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin capillary film.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$  over the range of  $4000\text{--}400\text{ cm}^{-1}$ . The final spectrum is presented in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

- **Sample Introduction:** A dilute solution of **1-Butyl-1-cyclopentanol** in a volatile solvent (e.g., methanol or dichloromethane) is prepared. The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification before ionization.
- **Ionization:** Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The abundance of each fragment is measured by a detector, and the data is plotted as a mass spectrum showing the relative intensity of each ion.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **1-Butyl-1-cyclopentanol**.



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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)